

Spectroscopic Profile of 4-Nitrothioanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitrothioanisole

Cat. No.: B1212185

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-nitrothioanisole** (CAS No: 701-57-5), a compound of interest in various chemical and pharmaceutical research domains. The document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into its molecular structure and characteristics.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of **4-nitrothioanisole**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.15	d	9.0	H-3, H-5 (aromatic)
7.35	d	9.0	H-2, H-6 (aromatic)
2.55	s	-	-SCH ₃ (methyl)

Note: Data is based on typical values for para-substituted nitrobenzene and thioanisole derivatives and may vary slightly based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
147.5	C-4 (aromatic, C-NO ₂)
145.8	C-1 (aromatic, C-S)
125.5	C-2, C-6 (aromatic)
124.0	C-3, C-5 (aromatic)
15.0	-SCH ₃ (methyl)

Note: Data is predicted based on substituent effects and may vary based on experimental conditions.

Table 3: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
1595, 1475	Strong	C=C Stretch	Aromatic Ring
1515, 1340	Strong	N-O Stretch (asymmetric & symmetric)	Nitro Group (-NO ₂)
3100-3000	Medium	C-H Stretch	Aromatic C-H
2920	Medium	C-H Stretch	Methyl (-CH ₃)
~700	Strong	C-S Stretch	Thioether (-S-CH ₃)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
169	100	[M] ⁺ (Molecular Ion)
154	~50	[M-CH ₃] ⁺
139	~30	[M-NO] ⁺
123	~40	[M-NO ₂] ⁺
108	~20	[C ₆ H ₄ S] ⁺

Source: NIST Mass Spectrometry Data Center[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of **4-nitrothioanisole** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Acquisition Parameters:
 - Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
 - Relaxation delay: 1-2 seconds.
 - Pulse width: Typically 30-45 degrees.
 - Spectral width: 0-12 ppm.

- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.
- Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

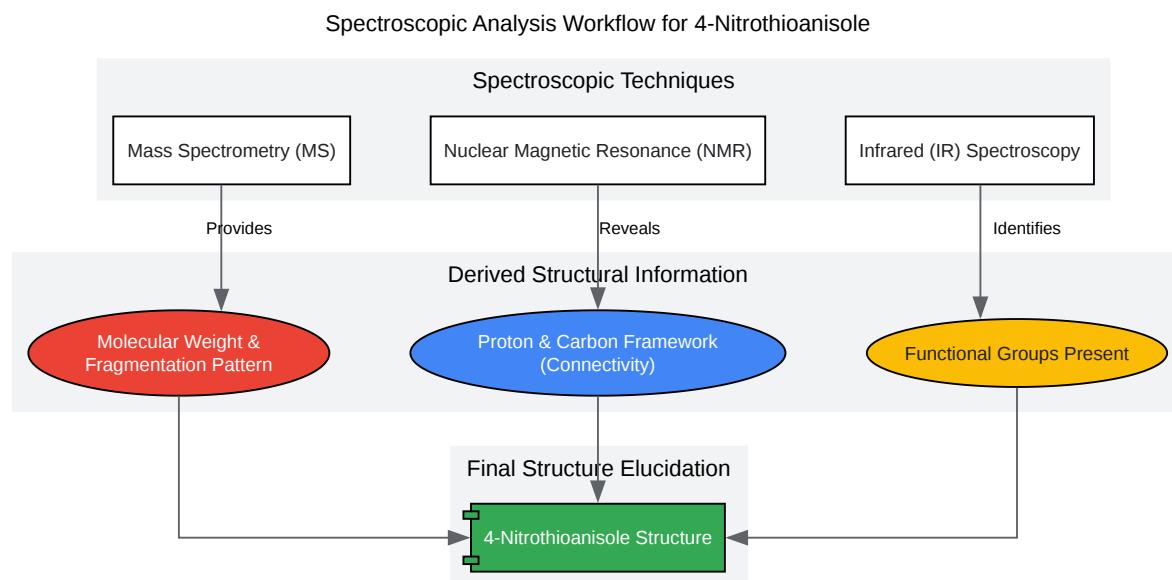
Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of **4-nitrothioanisole** is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture is then compressed under high pressure (several tons) using a pellet press to form a thin, transparent pellet.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

- The KBr pellet containing the sample is placed in the sample holder.
- The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (in cm^{-1}).


Mass Spectrometry (MS)

Method: Electron Ionization (EI)

- Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
- Sample Introduction: The sample is introduced into the ion source, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **4-nitrothioanisole**.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-4-(methylthio)-2-nitrobenzene | C₇H₆CINO₂S | CID 70981 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrothioanisole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212185#4-nitrothioanisole-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com